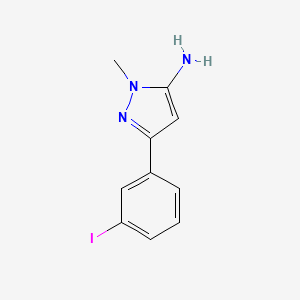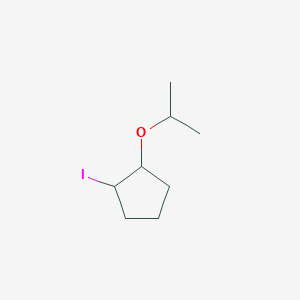
1-Iodo-2-(propan-2-yloxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(propan-2-yloxy)cyclopentane is an organic compound with the molecular formula C(_8)H(_15)IO. It is characterized by a cyclopentane ring substituted with an iodine atom and a propan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodo-2-(propan-2-yloxy)cyclopentane can be synthesized through several methods. One common approach involves the iodination of 2-(propan-2-yloxy)cyclopentane. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the reaction of cyclopentanol with isopropyl iodide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product formation. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2-(propan-2-yloxy)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Major Products
Substitution: 2-(propan-2-yloxy)cyclopentanol, 2-(propan-2-yloxy)cyclopentanenitrile.
Oxidation: 2-(propan-2-yloxy)cyclopentanone.
Reduction: 2-(propan-2-yloxy)cyclopentane.
Aplicaciones Científicas De Investigación
1-Iodo-2-(propan-2-yloxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclopentane depends on the specific application and the target molecule. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the cyclopentane ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Iodo-2-(propan-2-yloxy)cyclopentane can be compared with other similar compounds, such as:
1-Bromo-2-(propan-2-yloxy)cyclopentane: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-(Propan-2-yloxy)cyclopentanol: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more stable in biological systems.
1-Iodo-2-(methoxy)cyclopentane: Similar structure with a methoxy group instead of a propan-2-yloxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15IO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
1-iodo-2-propan-2-yloxycyclopentane |
InChI |
InChI=1S/C8H15IO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clave InChI |
VYMIODYWZHKXBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
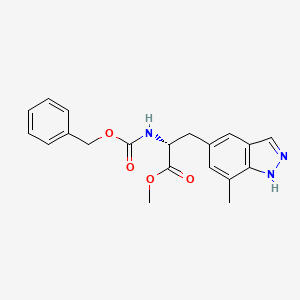

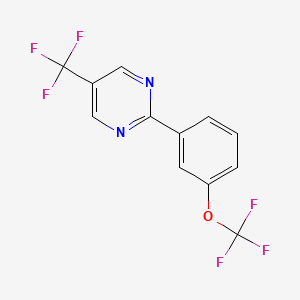


![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
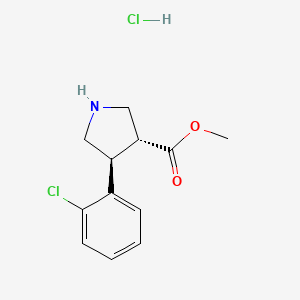


![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
